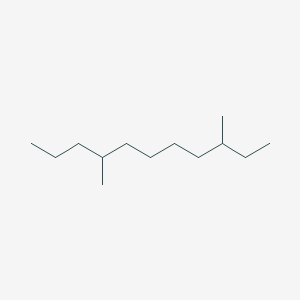
3,8-Dimethylundecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Dimethylundecane is a hydrocarbon compound that belongs to the family of alkanes. It is also known as tridecane or C13H28, and it is widely used in various industries, including the pharmaceutical, cosmetics, and petroleum industries. This compound is of great interest to scientists due to its unique chemical properties and potential applications in various fields.
科学的研究の応用
Marine Sponge Compounds and Cytotoxicity
Research on compounds from the Formosan marine sponge Negombata corticata uncovered a series of norterpenes and peroxides, including 6,6-dimethylundecane-2,5,10-trione. These compounds were tested for cytotoxicity against various human carcinoma cell lines, highlighting the potential of marine-derived substances in cancer research (Chao et al., 2010).
Antibacterial Properties from Actinobacteria
A study on actinobacterial colonies isolated from the marine East coast region of Tamil Nadu, India, identified a compound, methyl-4,8-dimethylundecanate, from Streptomyces albogriseolus ECR64. This compound exhibited significant antibacterial activity against fish pathogenic bacteria, indicating its potential as an alternative drug in aquaculture disease management (Thirumurugan et al., 2018).
Synthetic Chemistry and Molecular Analysis
The synthesis and characterization of compounds related to 3,8-dimethylundecane have been a focus in various studies. For instance, the synthesis of 3,9-Dimethyl-3,9-bis-(4-nitro-phenyl)-2,4,8,10-tetraoxa-spiroundecane with Chiral Axis was reported, along with detailed NMR analysis. Such studies contribute to the advancement of synthetic organic chemistry and structural elucidation techniques (Wei, 2011).
Solvent Extraction Research
In solvent extraction research, compounds like N,N'-dimethyl-N,N'-dibutyltetradecylmalonamide have been used to study aggregation phenomena and metal extraction. This links the fields of separation sciences, soft matter research, and coordination chemistry, providing insights into micellar structures and phase transition phenomena in solvent extraction systems (Ellis & Antonio, 2012).
特性
CAS番号 |
17301-30-3 |
|---|---|
製品名 |
3,8-Dimethylundecane |
分子式 |
C13H28 |
分子量 |
184.36 g/mol |
IUPAC名 |
3,8-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-9-13(4)11-8-7-10-12(3)6-2/h12-13H,5-11H2,1-4H3 |
InChIキー |
WOGVWUCXENBLIV-UHFFFAOYSA-N |
SMILES |
CCCC(C)CCCCC(C)CC |
正規SMILES |
CCCC(C)CCCCC(C)CC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



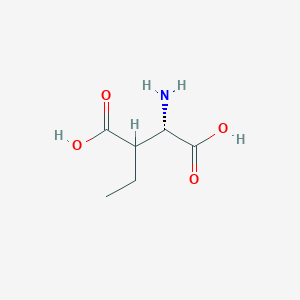
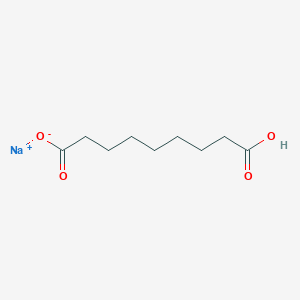
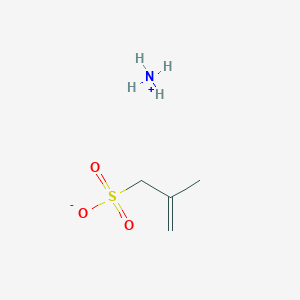
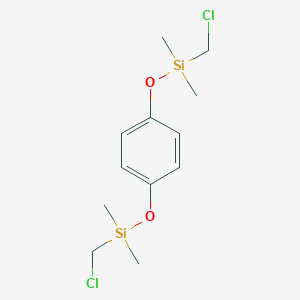
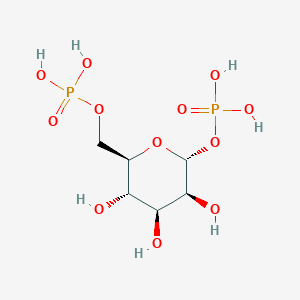
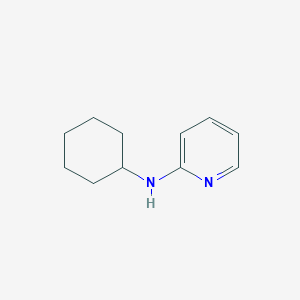
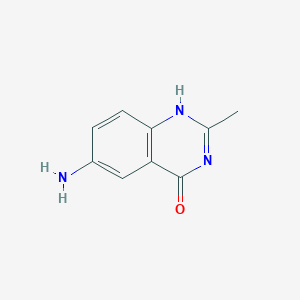
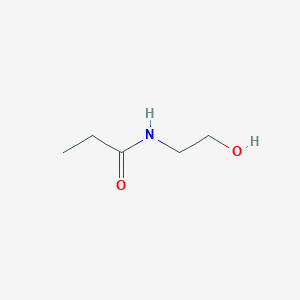
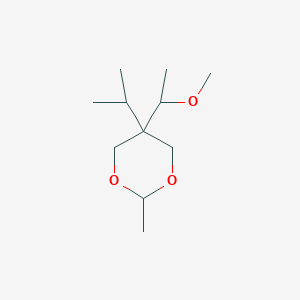
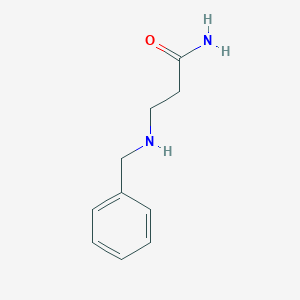
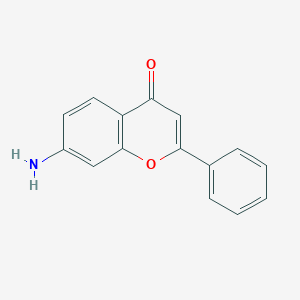
![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)
![3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B95581.png)
